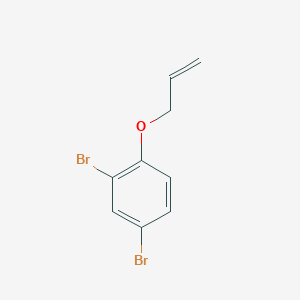

1-(Allyloxy)-2,4-dibromobenzene

Description

Positional Significance of Brominated Benzene (B151609) Ethers in Molecular Design

The arrangement of bromine atoms on the benzene ring of an ether significantly influences the molecule's reactivity and its application in molecular design. In 1-(allyloxy)-2,4-dibromobenzene, the bromine atoms at the ortho and para positions to the allyloxy group have distinct effects.

Polybrominated diphenyl ethers (PBDEs) are a class of compounds where the number and position of bromine atoms determine their properties and applications, primarily as flame retardants. inchem.orgnih.gov The conformational properties and environmental fate of PBDEs are subjects of extensive study. nih.gov The introduction of bromine into a molecular structure can enhance therapeutic activity and affect the metabolism of a drug. ump.edu.pl For instance, brominated heterocycles are valuable intermediates in medicinal chemistry due to their bioactivity and utility in cross-coupling reactions. researchgate.net

The bromine atoms in this compound can be selectively targeted in various coupling reactions. For example, Pd-catalyzed P-C coupling reactions with dihalogenobenzenes have been explored, though the yields can be variable depending on the reaction conditions. researchgate.net The presence of multiple bromine atoms allows for stepwise or selective functionalization, providing a pathway to complex molecular architectures.

Strategic Value of Allyloxy Functionality in Chemical Transformations

The allyloxy group is a valuable functional group in organic synthesis due to its diverse reactivity. mdpi.com It can act as a protecting group for alcohols, which can be cleaved under specific conditions. organic-chemistry.org The allyl group's double bond can undergo a variety of transformations, including:

Claisen Rearrangement: A thermal or Lewis acid-catalyzed rearrangement that results in the formation of an ortho-allyl phenol (B47542). Density functional theory studies have been used to investigate the mechanism of the Claisen rearrangement of allyl aryl ethers. researchgate.net

Cross-Coupling Reactions: The allyl group can participate in various metal-catalyzed cross-coupling reactions. For instance, metallaphotoredox catalysis has enabled the functionalization of allylic C-H bonds. rsc.org

Oxidation and Epoxidation: The double bond of the allyl group can be oxidized to form epoxides or other oxygenated products. mdpi.com

Isomerization: The allyl group can be isomerized to a propenyl ether, which is a reactive monomer in cationic photopolymerization. mdpi.com

The allyloxy group's reactivity, combined with the presence of the bromine atoms, makes this compound a powerful tool for constructing complex molecules. The selective transformation of the allylic group allows for the introduction of new functional groups and stereocenters. nih.govwhiterose.ac.uk

Overview of Research Trajectories for Aryl Allyl Ethers and Dibrominated Arene Building Blocks

Aryl allyl ethers and dibrominated arenes are important classes of building blocks in organic synthesis. thieme.de Research in this area is focused on developing new synthetic methodologies and applications for these compounds.

Aryl Allyl Ethers: The synthesis of aryl ethers can be achieved through methods like the Ullmann condensation and Chan-Lam coupling. organic-chemistry.org Research has focused on developing milder and more efficient catalytic systems for these reactions. organic-chemistry.org The functionalization of aryl allyl ethers has also been an active area of research, with a focus on selective transformations of the allyl group and the aromatic ring. organic-chemistry.orgrsc.org

Dibrominated Arene Building Blocks: Dibrominated arenes, such as 1,4-dibromobenzene, are versatile starting materials for the synthesis of a wide range of organic compounds. chemicalbook.comalfa-chemistry.comnih.govnist.govnist.gov They are used in the production of dyes, pharmaceuticals, and flame retardants. chemicalbook.com The two bromine atoms can be sequentially or simultaneously replaced through various cross-coupling reactions, allowing for the construction of complex molecular frameworks. researchgate.netnih.gov The development of selective C-H borylation and arylation methods has further expanded the utility of arene building blocks. organic-chemistry.orgacs.org

The combination of the aryl allyl ether and dibrominated arene motifs in this compound provides a unique platform for the development of novel synthetic strategies and the construction of complex target molecules.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 69227-61-8 bldpharm.com |

| Molecular Formula | C₉H₈Br₂O bldpharm.com |

| Molecular Weight | 291.97 g/mol bldpharm.com |

Related Dibrominated and Allyloxy Benzene Compounds

| Compound Name | Molecular Formula | CAS Number | Key Characteristics |

| 1,2-Dibromobenzene | C₆H₄Br₂ | 583-53-9 | Pale yellow liquid, used as a solvent and in organic synthesis. nih.gov |

| 1,3-Dibromobenzene | C₆H₄Br₂ | 108-36-1 | Colorless liquid, used in the synthesis of pharmaceuticals and other organic compounds. youtube.com |

| 1,4-Dibromobenzene | C₆H₄Br₂ | 106-37-6 | White crystalline solid, used as an intermediate in the manufacture of dyes and flame retardants. chemicalbook.comalfa-chemistry.comnih.govnist.govnist.gov |

| 1-Allyloxy-4-bromobenzene | C₉H₉BrO | 1747-48-4 | Liquid, used as a building block in organic synthesis. cymitquimica.com |

| 1-Allyloxy-4-fluorobenzene | C₉H₉FO | 13990-72-2 | Prepared from 4-fluorophenol (B42351) and allyl bromide. prepchem.com |

| 1-Allyloxy-4-propoxybenzene | C₁₂H₁₆O₂ | 1005006-02-9 | A diether of hydroquinone. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-1-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O/c1-2-5-12-9-4-3-7(10)6-8(9)11/h2-4,6H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEILBPGDCMZRPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553241 | |

| Record name | 2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69227-61-8 | |

| Record name | 2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Allyloxy 2,4 Dibromobenzene and Analogues

Targeted Synthesis of the 2,4-Dibromobenzene Core

The initial and crucial step in the synthesis of 1-(allyloxy)-2,4-dibromobenzene is the preparation of its precursor, 2,4-dibromophenol (B41371). The regioselective introduction of two bromine atoms onto the phenol (B47542) ring requires careful control of reaction conditions to prevent the formation of other brominated isomers.

Electrophilic Aromatic Substitution for Direct Bromination

Direct bromination of phenol is a classic example of electrophilic aromatic substitution. The hydroxyl group of phenol is a strongly activating ortho-, para-director, making the aromatic ring highly susceptible to electrophilic attack. wikipedia.org Uncontrolled reaction with bromine water typically leads to the formation of a white precipitate of 2,4,6-tribromophenol. wikipedia.orgnih.gov Therefore, achieving the desired 2,4-dibromo substitution pattern necessitates more controlled methods to moderate the reactivity and achieve selectivity.

One effective strategy involves the use of a non-ionic solvent, such as carbon disulfide or carbon tetrachloride, which allows for a more selective dibromination. prepchem.comgoogle.com By carefully controlling the stoichiometry of bromine and the reaction temperature, the formation of the tribrominated byproduct can be minimized. Another reported method involves reacting phenol with a solution of bromine in glacial acetic acid and sulfuric acid, which also yields the desired 2,4-dibromophenol. prepchem.com These methods provide reliable access to the key 2,4-dibromophenol intermediate.

| Brominating Agent | Solvent/Medium | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Br₂ | Carbon Disulfide (CS₂) | Cooling with salt and ice mixture | 89% | prepchem.com |

| Br₂ | Sulfuric Acid / Acetic Acid | Cooling with ice-water slush | 85% | prepchem.com |

| Br₂ | Carbon Tetrachloride (CCl₄) | Room temperature, presence of 2,6-di-tert-butyl-4-cresol as stabilizer | Not specified | google.com |

| Br₂ / NaOCl | Aqueous | Use of sodium hypochlorite as an oxidizing agent | 79% (with 20% 2,6-dibromophenol) | google.com |

Organometallic Approaches to Regioselective Bromination

While electrophilic aromatic substitution is the most direct route to 2,4-dibromophenol, organometallic chemistry offers alternative, albeit less common, strategies for regioselective halogenation. These methods often involve the formation of an organometallic intermediate which then reacts with an electrophilic bromine source. For instance, directed ortho-metalation could theoretically be employed. In such a strategy, the hydroxyl group of a protected phenol would direct a strong base to deprotonate the ortho position, creating a carbanion that can be trapped with a bromine source. Subsequent bromination at the para position would then be required.

Another general organometallic approach involves a halogen-metal exchange reaction. libretexts.org For example, starting from 1,2,4-tribromobenzene, a selective lithium-halogen exchange could potentially be achieved at one of the ortho or para positions by treatment with an organolithium reagent like butyllithium, followed by quenching to install a hydroxyl group. However, direct and selective organometallic routes for the specific synthesis of 2,4-dibromophenol are not widely documented in the literature, and electrophilic bromination remains the more practical and established method.

Construction of the Allyloxy Moiety via Etherification Reactions

With 2,4-dibromophenol in hand, the next step is the formation of the ether linkage to introduce the allyl group. The Williamson ether synthesis is the most prominent and widely used method for this transformation.

Williamson Ether Synthesis with Allylating Agents

The Williamson ether synthesis is a versatile and reliable method for preparing both symmetrical and unsymmetrical ethers. francis-press.com The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide from an alkyl halide. masterorganicchemistry.com

In the synthesis of this compound, 2,4-dibromophenol is first deprotonated with a suitable base to form the corresponding 2,4-dibromophenoxide ion. This phenoxide is a potent nucleophile that readily attacks an allylating agent, such as allyl bromide or allyl chloride, to form the desired allyl aryl ether and a salt byproduct. ias.ac.in The choice of base is critical; common bases include potassium hydroxide (B78521), sodium hydroxide, and potassium carbonate. ias.ac.in

Optimized Reaction Conditions for Allyl Aryl Ether Formation

To maximize the yield and efficiency of the allylation of 2,4-dibromophenol, various reaction conditions can be optimized. The presence of two bulky bromine atoms ortho and para to the hydroxyl group can sterically hinder the reaction to some extent, making optimization beneficial.

Key parameters for optimization include the choice of base, solvent, temperature, and the potential use of a catalyst. Strong bases like potassium hydroxide are effective for deprotonating the phenol. ias.ac.in The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972), which can solvate the cation of the base and enhance the nucleophilicity of the phenoxide.

Furthermore, phase-transfer catalysts, such as tetrabutylammonium iodide (TBAI), can significantly accelerate the reaction, especially in biphasic or solvent-free systems. ias.ac.in Solvent-free conditions, using solid potassium hydroxide pellets, have also been reported as a convenient and efficient method for the allylation of phenols. ias.ac.in In some cases, microwave irradiation has been employed to reduce reaction times and improve yields, offering a greener alternative to conventional heating.

| Base | Allylating Agent | Solvent/Conditions | Catalyst/Additive | Reference |

|---|---|---|---|---|

| Potassium Hydroxide (KOH) | Allyl Bromide | Solvent-free, Room Temperature | Tetrabutylammonium Iodide (TBAI) | ias.ac.in |

| Potassium Carbonate (K₂CO₃) | Allyl Bromide | Dimethylformamide (DMF) | None | General Condition |

| Sodium Hydroxide (NaOH) | Allyl Chloride | Aqueous/Organic Biphasic | Phase-Transfer Catalyst | General Condition |

Multistep Synthetic Sequences Utilizing this compound Intermediates

This compound is not only a final target molecule but also a valuable intermediate for the synthesis of more complex structures. Its functionality—an allyl ether and two aryl bromides—allows for a variety of subsequent transformations.

The most notable reaction of allyl aryl ethers is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. byjus.com When heated, this compound undergoes a acs.orgacs.org-sigmatropic rearrangement to produce 2-allyl-4,6-dibromophenol. wikipedia.orgbyjus.com This intramolecular process proceeds through a concerted, cyclic transition state. byjus.com The initial rearrangement product is a dienone intermediate, which rapidly tautomerizes to the more stable aromatic phenol. byjus.com The presence of substituents on the aromatic ring can influence the regioselectivity of the rearrangement. wikipedia.org

Beyond the Claisen rearrangement, the two bromine atoms on the aromatic ring serve as handles for further functionalization via cross-coupling reactions. smolecule.com For example, this compound can be a substrate in Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of alkyl, aryl, vinyl, alkynyl, or amino groups at the 2- and 4-positions, making this compound a versatile building block in the synthesis of complex organic molecules, such as pharmaceuticals, agrochemicals, and materials. smolecule.comresearchgate.net

Synthesis and Transformation of Allyl-Brominated-Nitrophenol Derivatives

A relevant synthetic approach to analogues of this compound involves a multi-step sequence starting from a substituted phenol. For instance, the synthesis of 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene, a compound bearing structural similarities to the target molecule, is achieved through a four-step process commencing with 2-allylphenol.

The initial step involves the nitration of 2-allylphenol using a sulfonitric mixture (HNO₃/H₂SO₄). This electrophilic aromatic substitution introduces a nitro group onto the benzene (B151609) ring. The reaction, conducted at 0 °C, yields a mixture of 2-allyl-6-nitrophenol and 2-allyl-4-nitrophenol. Following the separation of the desired isomer, the subsequent step is a selective bromination.

The 2-allyl-6-nitrophenol is treated with N-bromosuccinimide (NBS) to afford 2-allyl-4-bromo-6-nitrophenol in a 72% yield. This step highlights the regioselective introduction of a bromine atom at a specific position on the activated nitrophenol ring.

The crucial allylation of the hydroxyl group on 2-allyl-4-bromo-6-nitrophenol is then carried out under standard Williamson ether synthesis conditions. The reaction with allyl bromide in the presence of a base like potassium carbonate in acetone yields 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene in a 77% yield. This transformation is a key step in forming the allyloxy moiety.

The final step in this particular sequence is the reduction of the nitro group to an amine, which is not directly relevant to the synthesis of this compound but demonstrates the potential for further functional group transformations of these intermediates.

Table 1: Summary of a Four-Step Synthesis of a 1-(Allyloxy)-dibromobenzene Analogue

| Step | Starting Material | Reagents | Product | Yield |

| 1. Nitration | 2-Allylphenol | HNO₃/H₂SO₄ | 2-Allyl-6-nitrophenol | 15% |

| 2. Bromination | 2-Allyl-6-nitrophenol | N-Bromosuccinimide (NBS) | 2-Allyl-4-bromo-6-nitrophenol | 72% |

| 3. Allylation | 2-Allyl-4-bromo-6-nitrophenol | Allyl bromide, K₂CO₃ | 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | 77% |

| 4. Reduction | 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | Zn, NH₄Cl | 3-Allyl-2-(allyloxy)-5-bromoaniline | 98% |

Sequential Functional Group Interconversions

The synthesis of this compound typically begins with the preparation of the precursor, 2,4-dibromophenol. This is achieved through the direct bromination of phenol. The reaction of phenol with bromine can be controlled to produce the desired dibrominated product. For example, treating phenol with bromine in a solvent like carbon disulfide can yield 2,4-dibromophenol. prepchem.com Another method involves the bromination of phenol in a mixture of sulfuric and glacial acetic acids. prepchem.com The purity of the 2,4-dibromophenol is crucial for the subsequent step, and purification is often carried out by vacuum distillation. prepchem.com

Once 2,4-dibromophenol is obtained, the key transformation is the O-allylation of the phenolic hydroxyl group. This is most commonly achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an allyl halide, typically allyl bromide. jk-sci.com

The general Williamson ether synthesis is a robust and widely used method for preparing ethers. jk-sci.com For aryl ethers, bases such as sodium hydroxide, potassium hydroxide, or potassium carbonate are commonly used to generate the phenoxide in situ. jk-sci.com The reaction is typically carried out in a polar aprotic solvent like acetone, acetonitrile (B52724), or dimethylformamide (DMF) to facilitate the SN2 reaction pathway. jk-sci.com

Chemo- and Regioselectivity Considerations in Synthetic Pathways

A primary consideration in the allylation of phenols is the competition between O-allylation (formation of an ether) and C-allylation (formation of a new carbon-carbon bond on the aromatic ring). The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (typically at the ortho and para positions).

The outcome of the reaction is influenced by several factors, including the solvent, the counter-ion, and the presence of catalysts. Protic solvents can solvate the oxygen atom of the phenoxide through hydrogen bonding, which can favor C-allylation. utahtech.edu In contrast, polar aprotic solvents generally favor O-allylation. jk-sci.com

For the synthesis of this compound, achieving high chemoselectivity for O-allylation is paramount. The use of a base like potassium carbonate in a solvent such as acetone is a common strategy to promote the formation of the desired ether product.

Furthermore, regioselectivity is a critical aspect when dealing with substituted phenols. In the case of 2,4-dibromophenol, the hydroxyl group is the primary site of reaction for O-allylation. The electronic effects of the bromine substituents can influence the reactivity of the aromatic ring, but under typical Williamson ether synthesis conditions, the reaction at the oxygen is highly favored.

Alternative methods, such as palladium-catalyzed allylation, can also be employed and may offer different chemo- and regioselectivity profiles. These reactions often proceed under milder conditions and can be highly selective for O-allylation, depending on the choice of ligands and reaction conditions. rsc.org

Comparative Analysis of Synthetic Routes: Yield, Purity, and Atom Economy

A common and straightforward route involves the two-step sequence of phenol bromination followed by Williamson ether synthesis. The bromination of phenol to 2,4-dibromophenol can proceed with yields of up to 89%. prepchem.com The subsequent Williamson ether synthesis to form the final product is also generally a high-yielding reaction.

Purity is a significant concern, and purification methods such as vacuum distillation for 2,4-dibromophenol and column chromatography for the final product are often necessary to remove byproducts and unreacted starting materials. prepchem.com

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The Williamson ether synthesis, while effective, has a moderate atom economy due to the formation of a salt byproduct. For the reaction of 2,4-dibromophenol with allyl bromide using potassium carbonate as the base, the theoretical atom economy can be calculated as follows:

Reaction: C₆H₄Br₂O + C₃H₅Br + K₂CO₃ → C₉H₈Br₂O + KBr + KHCO₃

Table 2: Atom Economy Calculation for the Williamson Ether Synthesis of this compound

| Reactant | Formula | Molar Mass ( g/mol ) |

| 2,4-Dibromophenol | C₆H₄Br₂O | 251.90 |

| Allyl Bromide | C₃H₅Br | 120.98 |

| Potassium Carbonate | K₂CO₃ | 138.21 |

| Total Reactant Mass | 511.09 | |

| Product | Formula | Molar Mass ( g/mol ) |

| This compound | C₉H₈Br₂O | 291.97 |

| Atom Economy | (291.97 / 511.09) * 100% = 57.1% |

The calculated atom economy of 57.1% indicates that a significant portion of the reactant mass is converted into byproducts.

Alternative routes, such as palladium-catalyzed allylation reactions, might offer advantages in terms of milder reaction conditions and potentially higher selectivity, which could lead to improved purity and easier purification. rsc.org However, these methods often involve more expensive catalysts and reagents. A comprehensive comparative analysis would require experimental data for different routes to this compound, which is not extensively available in the literature. The choice of synthetic route in practice often involves a trade-off between factors such as cost, yield, purity requirements, and environmental considerations.

Reactivity Profiles and Transformative Chemistry of 1 Allyloxy 2,4 Dibromobenzene

Transformations Involving Aryl Bromide Moieties

The presence of two bromine atoms on the benzene (B151609) ring of 1-(allyloxy)-2,4-dibromobenzene opens up a diverse range of chemical transformations. These reactions primarily target the carbon-bromine bonds, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Aromatic rings are typically electron-rich and thus not prone to attack by nucleophiles. However, the presence of electron-withdrawing groups on the aromatic ring can render it electrophilic and facilitate nucleophilic substitution. wikipedia.orgmasterorganicchemistry.com

In the case of this compound, the bromine atoms themselves are not sufficiently activating to promote SNAr reactions under standard conditions. For SNAr to occur readily, the aryl halide generally needs to be activated by strongly electron-attracting substituents, such as nitro groups, positioned ortho or para to the leaving group. lumenlearning.com Without such activating groups, the displacement of bromide ions by nucleophiles is challenging. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. lumenlearning.comyoutube.com The stability of this intermediate is crucial, and it is significantly enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.comyoutube.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov These reactions have become indispensable in organic synthesis due to their broad substrate scope and functional group tolerance. nih.gov For this compound, the two bromine atoms serve as excellent handles for engaging in a variety of palladium-catalyzed transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organohalide or triflate. libretexts.orglibretexts.org This reaction is widely used to create carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.govlibretexts.org In the context of this compound, a stepwise or double Suzuki-Miyaura coupling can be employed to introduce one or two new aryl groups, respectively.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the coupled product and regenerate the palladium(0) catalyst. libretexts.orgnobelprize.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Allyloxy-3-bromo-1,1'-biphenyl | - |

The Heck reaction and the Sonogashira coupling are other prominent palladium-catalyzed reactions that can be utilized with this compound. The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. libretexts.org The Sonogashira coupling, on the other hand, is the cross-coupling of a vinyl or aryl halide with a terminal alkyne. libretexts.orgwikipedia.org

The Heck reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion of the olefin, and β-hydride elimination. libretexts.org The Sonogashira coupling typically employs both a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate. wikipedia.org

Table 2: Potential Heck and Sonogashira Coupling Products

| Reactant | Coupling Partner | Reaction Type | Catalyst System | Expected Product |

|---|---|---|---|---|

| This compound | Styrene | Heck | Pd(OAc)₂, P(o-tolyl)₃ | 1-(Allyloxy)-2,4-distyrylbenzene |

The catalytic cycles for palladium-catalyzed cross-coupling reactions with dibromobenzene substrates like this compound generally follow a well-established sequence of elementary steps: oxidative addition, transmetalation (for Suzuki, Stille, etc.) or migratory insertion (for Heck), and reductive elimination. libretexts.orgpsu.edu

Oxidative Addition: The cycle begins with the oxidative addition of one of the C-Br bonds of the dibromobenzene to a Pd(0) complex, forming a Pd(II) intermediate. nobelprize.org The relative reactivity of the two bromine atoms can be influenced by steric and electronic factors.

Transmetalation/Migratory Insertion: In Suzuki or Stille couplings, the next step is transmetalation, where an organic group is transferred from an organometallic reagent (e.g., organoboron or organotin) to the palladium center. psu.edulibretexts.org In the Heck reaction, the alkene coordinates to the palladium and then undergoes migratory insertion into the Pd-C bond. libretexts.org

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium complex couple and are expelled as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. nobelprize.org

When a second coupling is desired, the remaining C-Br bond undergoes the same sequence of reactions. The conditions for the second coupling may need to be adjusted depending on the nature of the newly introduced substituent.

Generation and Reactivity of Organometallic Species (e.g., Aryllithium, Grignard Reagents)

The bromine atoms of this compound can be used to generate highly reactive organometallic intermediates, such as aryllithium and Grignard reagents. These reagents are powerful nucleophiles and bases, widely used for forming new carbon-carbon bonds. sigmaaldrich.comresearchgate.net

Grignard reagents (RMgX) are formed by the reaction of an organohalide with magnesium metal. sigmaaldrich.com Similarly, organolithium reagents can be prepared by reacting the organohalide with lithium metal or through metal-halogen exchange with an alkyllithium reagent. The formation of a Grignard reagent from p-dibromobenzene has been studied, indicating the feasibility of such reactions with dibromoarenes. researchgate.net

Once formed, the aryllithium or Grignard reagent derived from this compound can react with a variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce new functional groups onto the aromatic ring. The regioselectivity of the metal-halogen exchange can be an important consideration, potentially allowing for selective functionalization at either the C2 or C4 position.

Table 3: Potential Reactions of Organometallic Derivatives

| Organometallic Reagent | Electrophile | Product |

|---|---|---|

| 4-Allyloxy-3-bromophenylmagnesium bromide | Formaldehyde | (4-(Allyloxy)-3-bromophenyl)methanol |

Reductive Functionalizations of Bromine Substituents

The carbon-bromine bonds on the aromatic ring are susceptible to reductive cleavage, a common strategy for the selective removal of halogen atoms or their replacement with other functional groups. While specific studies on this compound are not extensively documented, the principles of reductive dehalogenation of aryl bromides are well-established and can be extrapolated.

Catalytic hydrogenation is a primary method for the reductive removal of aryl halides. Typically, this involves the use of a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. organic-chemistry.org The reaction proceeds under neutral conditions, which is advantageous for substrates bearing sensitive functional groups like the allyloxy moiety. Bromides are generally reduced more readily than chlorides, and the presence of other functional groups such as nitro, cyano, or keto groups can often be tolerated. organic-chemistry.org The general transformation can be represented as follows:

General Scheme for Reductive Debromination:

Ar-Br + H₂ (g) --[Pd/C]--> Ar-H + HBr

The efficiency of such reactions can be influenced by factors like catalyst loading, hydrogen pressure, and the nature of the solvent.

Reactions Involving the Allyloxy Group

The allyloxy group is a hub of reactivity, participating in sigmatropic rearrangements, and reactions at the allylic double bond and the allyl moiety itself.

Thermal Aromatic Claisen Rearrangement to Ortho-Allylphenols

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allylphenol upon heating. organic-chemistry.orgwikipedia.org This concerted, intramolecular process proceeds through a cyclic transition state. organic-chemistry.org For this compound, the rearrangement would yield 2,4-dibromo-6-allylphenol.

The presence of electron-withdrawing substituents, such as the bromine atoms in this compound, can influence the regioselectivity of the rearrangement. However, with both ortho positions unsubstituted, the rearrangement is expected to proceed to the position adjacent to the ether linkage.

The general mechanism involves the formation of a transient cyclohexadienone intermediate, which then tautomerizes to the more stable phenolic form. organic-chemistry.org

Claisen Rearrangement of this compound:

This compound --[Heat]--> 2,4-Dibromo-6-allylphenol

Studies on similar systems, such as the microwave-assisted Claisen rearrangement of 1-allyloxy-4-methoxybenzene, have demonstrated that the reaction can be effectively promoted by thermal means.

The Claisen rearrangement is a highly stereospecific reaction. It proceeds through a highly ordered, chair-like transition state, which dictates the stereochemistry of the product. organic-chemistry.org For substrates with a chiral center in the allyl group, the chirality is transferred to the newly formed carbon-carbon bond with a predictable outcome. While this compound itself is achiral, understanding the stereochemical course is crucial when considering substituted allyl ethers. The reaction generally proceeds suprafacially, meaning the new bond forms on the same face of the pi system. wikipedia.org

While the Claisen rearrangement is traditionally a thermal process, its rate can be significantly accelerated by the use of Lewis acid catalysts. princeton.eduprinceton.edu Lewis acids can coordinate to the ether oxygen, thereby polarizing the C-O bond and lowering the activation energy of the rearrangement. Various Lewis acids, including aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and ytterbium triflate (Yb(OTf)₃), have been shown to be effective catalysts for Claisen rearrangements. princeton.edu The use of a catalyst can often allow the reaction to proceed at lower temperatures and with higher yields compared to the purely thermal process.

Electrophilic Additions to the Allylic Double Bond

The double bond in the allyl group of this compound can undergo electrophilic addition reactions. For example, the addition of halogens like bromine (Br₂) would be expected to form a vicinal dihalide. The mechanism involves the attack of the electrophile on the double bond to form a cyclic bromonium ion intermediate, which is then opened by the nucleophilic bromide ion.

Due to the presence of the electron-withdrawing dibrominated phenyl group, the reactivity of the double bond towards electrophiles might be slightly attenuated compared to a simple alkyl allyl ether.

Radical Mediated Transformations of the Allyl Moiety

The allyl group is also susceptible to radical-mediated transformations. One common reaction is allylic bromination, which can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or peroxides. chadsprep.comchemistrysteps.com This reaction selectively introduces a bromine atom at the allylic position, forming 1-(3-bromoprop-1-en-1-yloxy)-2,4-dibromobenzene. This proceeds via a resonance-stabilized allylic radical intermediate.

Furthermore, radical cyclization reactions are a possibility. Under appropriate conditions, a radical generated elsewhere in the molecule could add to the allylic double bond, leading to the formation of a cyclic structure. For instance, radical cyclization of allyloxy-tethered aryl iodides has been reported to yield dihydrobenzofuran derivatives. rsc.org While specific studies on this compound are lacking, similar radical cascade reactions initiated by the homolysis of a C-Br bond under visible light have been developed for the synthesis of chroman-4-ones. rsc.org

Intramolecular Cyclization and Annulation Reactions

The presence of both an allyloxy group and bromine atoms on the same aromatic ring makes this compound an ideal candidate for intramolecular cyclization reactions, leading to the formation of valuable heterocyclic scaffolds such as benzofurans. These reactions can proceed through various mechanisms, including transition-metal-catalyzed processes and radical pathways.

One notable transformation is the intramolecular Heck reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds. chim.itprinceton.edunih.govlibretexts.org In a typical scenario, an oxidative addition of the palladium(0) catalyst to one of the carbon-bromine bonds occurs, forming an arylpalladium(II) intermediate. This is followed by the intramolecular insertion of the allyl group's double bond into the aryl-palladium bond. Subsequent β-hydride elimination then yields the cyclized product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue. libretexts.org The regioselectivity of the initial oxidative addition and the subsequent cyclization can often be controlled by the reaction conditions, including the choice of palladium catalyst, ligands, and base. princeton.edu

Beyond palladium catalysis, radical cyclization presents an alternative pathway for the transformation of this compound. Atom Transfer Radical Cyclization (ATRC) has been shown to be effective for this substrate. For instance, the treatment of this compound with a suitable radical initiator can trigger a cyclization cascade to form a furan (B31954) derivative. manchester.ac.uk In a specific study, the ATRC reaction of this compound (123f) resulted in the formation of the corresponding furan derivative with a yield of 68%. manchester.ac.uk This reaction highlights the utility of radical-mediated processes in constructing heterocyclic systems from this dibrominated starting material.

The synthesis of benzofurans, a common motif in biologically active compounds and pharmaceuticals, is a frequent outcome of the cyclization of allyloxy-substituted aryl halides. sioc-journal.cnnih.govorganic-chemistry.orgwuxiapptec.com The general strategies for benzofuran (B130515) synthesis often involve the formation of a key C-C or C-O bond to close the five-membered furan ring onto the benzene core. organic-chemistry.orgresearchgate.net

| Reaction Type | Product | Catalyst/Reagent | Yield | Reference |

|---|---|---|---|---|

| Atom Transfer Radical Cyclization (ATRC) | Furan derivative | Not specified | 68% | manchester.ac.uk |

Selective Derivatization Strategies for Polyfunctional Substrates

The presence of multiple reactive sites—two bromine atoms and an allyloxy group—on this compound necessitates the development of selective derivatization strategies to achieve desired polyfunctional products. The differential reactivity of these groups can be exploited to functionalize the molecule in a stepwise and controlled manner.

One powerful strategy for achieving regioselective functionalization of aromatic rings is directed ortho-metalation (DoM). This technique relies on the ability of a directing group to coordinate to an organolithium reagent, typically n-butyllithium or sec-butyllithium, thereby directing deprotonation to the adjacent ortho position. The allyloxy group in this compound can potentially act as a directing group, facilitating lithiation at the C3 position. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a new substituent at this specific position.

Alternatively, the bromine atoms can be selectively functionalized through various cross-coupling reactions. The electronic and steric differences between the C2 and C4 positions may allow for selective reactions. For instance, a bulky palladium catalyst might preferentially react at the less sterically hindered C4-Br bond. Common cross-coupling reactions that could be employed include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of carbon and heteroatom substituents.

A sequential derivatization approach could involve first performing a selective reaction at one of the bromine atoms, followed by a transformation involving the second bromine atom or the allyloxy group. For example, a Suzuki coupling could be performed at the C4 position, followed by an intramolecular cyclization involving the C2-Br and the allyloxy group. The choice of reaction conditions, including the catalyst, ligands, and temperature, would be crucial in controlling the outcome of these selective transformations.

| Strategy | Reactive Site Targeted | Potential Reaction | Potential Product |

|---|---|---|---|

| Directed ortho-Metalation | C3-H | Lithiation followed by electrophilic quench | 3-substituted-1-(allyloxy)-2,4-dibromobenzene |

| Selective Cross-Coupling | C4-Br | Suzuki Coupling | 4-Aryl-1-(allyloxy)-2-bromobenzene |

| Sequential Functionalization | C4-Br then C2-Br/Allyloxy | Sonogashira coupling then Intramolecular Cyclization | Substituted Benzofuran |

Advanced Spectroscopic Characterization and Elucidation of Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 1-(Allyloxy)-2,4-dibromobenzene in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the electronic environment of each proton and carbon atom, as well as their connectivity through spin-spin coupling.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and allylic protons. The aromatic region will show a complex pattern due to the three non-equivalent protons on the benzene (B151609) ring. Based on the analysis of similar compounds, such as 1-(allyloxy)-2-bromobenzene (B47245) and 1-(allyloxy)-4-bromobenzene, the chemical shifts can be predicted. The proton ortho to the allyloxy group (at C-6) is expected to be the most shielded, appearing at a lower chemical shift, while the proton between the two bromine atoms (at C-3) would be significantly deshielded. The proton at C-5 will likely resonate at an intermediate chemical shift.

The allylic group will present a characteristic set of signals: a doublet for the two protons of the -OCH₂- group, a multiplet for the -CH= proton, and two distinct signals for the terminal vinylic protons (=CH₂), one cis and one trans to the methine proton. The coupling between these protons results in a complex splitting pattern that is highly informative.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the bromine and allyloxy substituents. The carbon atom attached to the oxygen (C-1) will be significantly deshielded, appearing at a high chemical shift. Conversely, the carbons bearing bromine atoms (C-2 and C-4) will also be deshielded, though the "heavy atom effect" of bromine can sometimes lead to a less pronounced downfield shift than expected based on electronegativity alone. stackexchange.com The remaining aromatic carbons will resonate at intermediate chemical shifts. The three carbons of the allyl group will also have characteristic chemical shifts, with the central vinylic carbon appearing at a higher chemical shift than the terminal vinylic carbon.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.60 - 7.70 (d) | C-1: ~155 |

| H-5 | 7.25 - 7.35 (dd) | C-2: ~115 |

| H-6 | 6.80 - 6.90 (d) | C-3: ~134 |

| -OCH₂- | 4.50 - 4.60 (dt) | C-4: ~118 |

| -CH= | 5.95 - 6.10 (m) | C-5: ~131 |

| =CH₂ (cis) | 5.25 - 5.35 (dq) | C-6: ~114 |

| =CH₂ (trans) | 5.40 - 5.50 (dq) | -OCH₂-: ~70 |

| -CH=: ~132 | ||

| =CH₂: ~118 |

Note: Predicted values are based on data from analogous compounds and established NMR principles. Actual experimental values may vary. d=doublet, dd=doublet of doublets, dt=doublet of triplets, m=multiplet, dq=doublet of quartets.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact molecular weight and elemental formula of this compound. The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. youtube.comdocbrown.info Consequently, the molecular ion peak will appear as a triplet of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. youtube.com

Electron ionization (EI) would likely lead to significant fragmentation. Common fragmentation pathways for aryl allyl ethers involve the cleavage of the C-O bond, leading to the formation of a stable allyl cation (m/z 41) and a dibromophenoxy radical. nih.gov Another prominent fragmentation would be the loss of a bromine atom, followed by rearrangement. The tropylium (B1234903) ion (m/z 91), a common fragment in aromatic compounds, may also be observed. nih.gov

Predicted HRMS Fragmentation Data for this compound

| m/z (predicted) | Fragment Ion | Notes |

| 290/292/294 | [C₉H₈Br₂O]⁺ | Molecular ion peak (M, M+2, M+4) |

| 249/251/253 | [C₈H₅Br₂O]⁺ | Loss of CH₃ |

| 211/213 | [C₉H₈BrO]⁺ | Loss of Br |

| 183/185 | [C₆H₃BrO]⁺ | Loss of allyl group and H |

| 155/157 | [C₆H₄Br]⁺ | Loss of allyloxy radical |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 41 | [C₃H₅]⁺ | Allyl cation |

Note: The m/z values are nominal and the presence and abundance of fragments depend on the ionization energy.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorptions corresponding to the C-O-C ether linkage, the C=C bond of the allyl group, and the C-Br bonds. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the allyl group will be observed just below 3000 cm⁻¹. The C=C stretching of the allyl group typically appears around 1645 cm⁻¹. The aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region. A strong band corresponding to the asymmetric C-O-C stretch of the aryl alkyl ether is expected around 1250 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene ring in the 900-700 cm⁻¹ region will be indicative of the 1,2,4-trisubstitution pattern. The C-Br stretching vibrations are expected at lower wavenumbers, typically in the 700-500 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O and O-H stretching are strong in the IR, C=C and C-C stretching of the aromatic ring and the allyl group are often more intense in the Raman spectrum. The symmetric stretching of the benzene ring, which is often weak in the IR, can be a prominent feature in the Raman spectrum. The C-Br stretching vibrations will also be observable in the Raman spectrum.

Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) ** | Predicted Raman Frequency (cm⁻¹) ** |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |

| C=C Stretch (allyl) | ~1645 | ~1645 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| Asymmetric C-O-C Stretch | ~1250 | Weak |

| Aromatic C-H Bending (out-of-plane) | 900 - 700 | Weak |

| C-Br Stretch | 700 - 500 | 700 - 500 |

Note: These are predicted frequency ranges and the exact positions and intensities can vary.

X-ray Crystallography for Definitive Solid-State Structure Determination of Crystalline Derivatives

For this compound, X-ray crystallography would confirm the substitution pattern on the benzene ring and reveal the conformation of the allyloxy group relative to the aromatic plane. It would also provide insight into the intermolecular interactions, such as van der Waals forces and potential halogen bonding involving the bromine atoms, which govern the packing of the molecules in the crystal. scivisionpub.com

Chiroptical Spectroscopies for Stereochemical Assignment (if chiral derivatives are synthesized)

The parent molecule, this compound, is achiral. However, if a chiral center is introduced into the molecule, for example by modification of the allyl group or by the synthesis of atropisomers (if rotation around the aryl-O bond is restricted), then chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining the absolute stereochemistry. scivisionpub.com

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the spatial arrangement of chromophores and can be used to assign the absolute configuration of a chiral center by comparing the experimental spectrum with that predicted by quantum chemical calculations. Similarly, ORD measures the rotation of the plane of polarized light as a function of wavelength. These techniques would be invaluable for the stereochemical characterization of any synthesized chiral derivatives of this compound.

Computational and Theoretical Investigations of 1 Allyloxy 2,4 Dibromobenzene

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(Allyloxy)-2,4-dibromobenzene, these methods could elucidate the distribution of electrons and the nature of its chemical bonds.

Electronic Structure and Charge Distribution: Calculations would reveal the electron density distribution across the molecule, highlighting the influence of the electronegative bromine and oxygen atoms. This is often visualized using an electrostatic potential (ESP) map, which indicates regions susceptible to electrophilic or nucleophilic attack. The partial atomic charges on each atom (e.g., Mulliken or Natural Bond Orbital charges) would quantify the electron-donating or -withdrawing effects of the substituents. The allyloxy group is generally an activating, ortho-, para-directing group, while the bromine atoms are deactivating, ortho-, para-directors. Computational analysis would precisely quantify the net electronic effect on each carbon of the benzene (B151609) ring.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The spatial distribution of these frontier orbitals would indicate the likely sites for reaction. For instance, the HOMO may be localized on the π-system of the benzene ring and the allyl group, while the LUMO might be influenced by the C-Br antibonding orbitals. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitation properties.

Mechanistic Studies of Reactivity Pathways using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the mechanisms of chemical reactions. DFT calculations could be employed to explore various reactivity pathways for this compound.

Potential areas of investigation include:

Electrophilic Aromatic Substitution: DFT could model the substitution of a third group onto the benzene ring, predicting the regioselectivity (i.e., whether substitution occurs at position 3, 5, or 6) by calculating the energies of the intermediate Wheland complexes. This would provide a quantitative basis for the directing effects of the existing substituents. nih.gov

Reactions of the Allyl Group: The double bond in the allyloxy group is susceptible to reactions like addition, oxidation (e.g., epoxidation), or rearrangement (e.g., Claisen rearrangement). DFT can be used to calculate the activation energies and reaction enthalpies for these transformations, identifying the most favorable reaction pathways.

Cross-Coupling Reactions: The bromine atoms are suitable handles for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). smolecule.com DFT studies can help elucidate the mechanisms of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps, and rationalize the observed reactivity. nih.govacs.org

Table 2: Hypothetical DFT Data for a Reaction Pathway of this compound

| Parameter | Reactant | Transition State | Product |

|---|---|---|---|

| Relative Energy (kcal/mol) | Data not available | Data not available | Data not available |

| Key Geometric Feature | Data not available | Data not available | Data not available |

Conformational Landscape Analysis and Intermolecular Interactions

The flexibility of the allyloxy group (C-O-C-C dihedral angle) means that this compound can exist in multiple conformations.

Conformational Landscape: A systematic computational search would identify all stable conformers and their relative energies. This analysis, often performed using DFT or other quantum methods, would reveal the most populated conformation(s) at a given temperature. nih.govacs.org The energy barriers for rotation around the C-O bonds could also be calculated, providing insight into the molecule's flexibility.

Intermolecular Interactions: In the solid state or in solution, molecules of this compound will interact. Computational studies can characterize these non-covalent interactions. Of particular interest would be halogen bonding, where the electropositive region on the bromine atoms (the σ-hole) can interact with a nucleophile. Other interactions like π-π stacking between benzene rings and standard van der Waals forces would also contribute to the bulk properties of the material.

Table 3: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Conformer 1 | Data not available | Data not available | Data not available |

| Conformer 2 | Data not available | Data not available | Data not available |

| Conformer 3 | Data not available | Data not available | Data not available |

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, which serves to confirm the molecule's structure.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By comparing the calculated spectrum with the experimental one, each signal can be unambiguously assigned to a specific nucleus in the molecule.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can also be simulated. This involves calculating the vibrational frequencies and their corresponding intensities. Such calculations are crucial for assigning the observed spectral bands to specific molecular motions (e.g., C-H stretch, C=C stretch, C-Br stretch), providing a detailed vibrational fingerprint of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the ultraviolet-visible (UV-Vis) absorption spectrum. This analysis provides information about the electronic structure and the nature of the excited states.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectrum | Calculated Peak (unit) | Experimental Peak (unit) | Assignment |

|---|---|---|---|

| ¹³C NMR | Data not available | Data not available | C-Br |

| ¹H NMR | Data not available | Data not available | Olefinic H |

| IR | Data not available | Data not available | C-O Stretch |

| UV-Vis | Data not available | Data not available | π → π* transition |

Ligand Design Principles Based on Structural Motifs (excluding biological activity)

The structural features of this compound suggest its potential use as a ligand in coordination chemistry or for the design of functional materials. Computational analysis can help establish design principles based on its inherent motifs.

The key structural motifs are the ether oxygen and the bromine atoms.

Coordination Chemistry: The oxygen atom possesses lone pairs of electrons, making it a potential coordination site for metal ions. Computational modeling could assess the binding affinity and geometry of this molecule with various metals.

Halogen Bonding: As mentioned, the bromine atoms can act as halogen bond donors. Theoretical studies could quantify the strength and directionality of these interactions. This is a key principle in crystal engineering, where halogen bonds are used to control the self-assembly of molecules into well-defined supramolecular structures. By understanding these interactions, this compound could be evaluated as a building block for creating new crystalline materials with specific topologies and properties.

By computationally screening for these interaction capabilities, one can rationally design more complex supramolecular systems or catalysts where this compound serves as a key structural component.

Applications and Research Directions in Contemporary Chemical Sciences

Precursor for Advanced Materials Synthesis

The dibromo- and allyl functionalities of 1-(Allyloxy)-2,4-dibromobenzene provide multiple points for polymerization and modification, positioning it as a key building block for sophisticated materials with tailored properties.

This compound is a highly promising monomer for the construction of advanced polymeric materials, such as poly(p-phenylene vinylene) (PPV) and other conjugated polymers, which are of significant interest for applications in organic electronics. rsc.orgresearchgate.net The two bromine atoms on the aromatic ring serve as handles for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming the carbon-carbon bonds that constitute the polymer backbone. davidlu.net

For instance, through reactions like the Heck or Suzuki coupling, this compound can be polymerized with divinyl compounds or diboronic acids, respectively. wikipedia.orglibretexts.org The differential reactivity of the bromine atoms—one ortho and one para to the allyloxy group—can potentially allow for controlled, stepwise polymerizations, leading to highly regular polymer structures. This control is crucial for tuning the electronic and photophysical properties of the resulting materials. nih.gov

The allyloxy group can be retained in the final polymer structure to enhance solubility and processability, which are often major challenges for rigid conjugated polymers. uh.edu Alternatively, the allyl group itself can be used for post-polymerization modification, allowing for the grafting of other functional groups or for cross-linking the polymer chains to create robust networks.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Method | Co-monomer Type | Resulting Polymer Type | Potential Advantage |

| Suzuki Coupling wikipedia.org | Aryl-diboronic acid | Poly(phenylene) | High thermal stability |

| Heck Coupling organic-chemistry.org | Divinyl-arene | Poly(phenylene vinylene) | Tunable optoelectronic properties |

| Sonogashira Coupling wikipedia.org | Diethynyl-arene | Poly(phenylene ethynylene) | Rigid-rod structure, high conjugation |

This versatility enables the synthesis of a wide range of functional copolymers with precisely engineered properties for use in organic light-emitting diodes (OLEDs), photovoltaics, and sensors.

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. rsc.org this compound serves as an excellent scaffold for designing and synthesizing components for such assemblies. The two bromine atoms are capable of participating in halogen bonding, a highly directional non-covalent interaction that is increasingly used for the rational design of complex molecular architectures. beilstein-journals.org

By employing regioselective cross-coupling reactions, this molecule can be incorporated into larger, pre-organized structures like macrocycles or molecular clefts. These larger host molecules can possess cavities of specific sizes and shapes, capable of selectively binding smaller guest molecules. rsc.orgaalto.fi The allyloxy group can be positioned to influence the electronic environment of the binding pocket or to act as a secondary interaction site, enhancing binding affinity and selectivity. The principles of host-guest chemistry are fundamental to applications ranging from chemical sensing and separations to drug delivery. beilstein-journals.org

Synthetic Intermediates for Complex Organic Molecules

Beyond materials science, this compound is a valuable starting material for the synthesis of intricate organic molecules, including biologically active heterocycles and specialized ligands for catalysis.

Benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. scienceopen.com this compound is an ideal precursor for the synthesis of substituted benzofurans.

The key transformation is the Claisen rearrangement, a thermal wikipedia.orgwikipedia.org-sigmatropic rearrangement of allyl aryl ethers. wikipedia.orgorganic-chemistry.orglibretexts.org Upon heating, this compound rearranges to form 2-allyl-3,5-dibromophenol. This intermediate can then undergo a variety of cyclization reactions, often catalyzed by transition metals or promoted by iodine, to yield the benzofuran (B130515) ring system. organic-chemistry.orgresearchgate.netmedcraveonline.com The bromine atoms from the starting material remain on the benzofuran core, providing sites for further functionalization to build molecular complexity and synthesize targeted therapeutic agents.

Table 2: Synthesis of Dibromo-benzofuran from this compound

| Step | Reaction Type | Intermediate/Product | Significance |

| 1 | Claisen Rearrangement organic-chemistry.org | 2-Allyl-3,5-dibromophenol | Carbon-carbon bond formation at the ortho position. |

| 2 | Oxidative Cyclization | 4,6-Dibromo-2-methylbenzofuran | Formation of the heterocyclic ring. |

| 3 | Further Functionalization | Various substituted benzofurans | Access to diverse chemical libraries for drug discovery. scienceopen.com |

The development of chiral ligands is crucial for asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer compounds, which is of paramount importance in the pharmaceutical industry. Atropisomeric biaryls—molecules that are chiral due to restricted rotation around a single bond—are a privileged scaffold for chiral ligands.

This compound is an excellent starting material for the synthesis of such ligands. The two bromine atoms can be sequentially and selectively replaced using palladium-catalyzed cross-coupling reactions like the Suzuki coupling. libretexts.orgwikipedia.orgorganic-chemistry.org For example, a Suzuki reaction at the more reactive para-bromine, followed by a second Suzuki reaction at the ortho-bromine with a different arylboronic acid, can generate a sterically congested biaryl system. The allyloxy group, or a derivative thereof, can act as a coordinating group to the metal center in the final catalyst complex. This stepwise and controlled approach allows for the rational design and synthesis of new chiral ligands for a wide array of asymmetric transformations. nih.gov

Methodological Development in Organic Synthesis

New synthetic methods are the lifeblood of organic chemistry, enabling the construction of previously inaccessible molecules. This compound, with its distinct functional groups, serves as a valuable substrate for developing and refining synthetic methodologies.

The presence of two electronically and sterically different C-Br bonds allows researchers to test the limits and selectivity of cross-coupling reactions. For example, developing a catalyst system that can selectively activate the C-Br bond at the 2-position over the 4-position (or vice-versa) is a significant challenge in catalysis. Success in this area, using substrates like this compound, leads to more powerful and precise synthetic tools for general use. The molecule can be used to study the mechanisms of reactions like the Heck, organic-chemistry.orgnih.gov Suzuki, libretexts.orgwikipedia.org and Sonogashira couplings, wikipedia.orglibretexts.orgorganic-chemistry.org providing fundamental insights into catalyst behavior and reactivity.

Furthermore, the Claisen rearrangement of this substrate can be used to explore the effects of electronic and steric factors on the rates and outcomes of pericyclic reactions. wikipedia.orgorganic-chemistry.org By providing a platform to test new ideas and push the boundaries of known reactions, this compound contributes to the broader advancement of organic synthesis.

Design of Novel Catalytic Systems Employing Derivatives of this compound

The quest for efficient and selective catalysts is a cornerstone of contemporary chemical research. While this compound itself is not a catalyst, its derivatives are promising candidates for the design of novel catalytic systems, particularly in the realm of transition metal catalysis. The presence of two bromine atoms allows for sequential and site-selective functionalization, enabling the introduction of catalytically active moieties.

One promising approach involves the use of scaffolding catalysts. This strategy utilizes a bifunctional molecule that contains a substrate-binding site and a catalytically active residue. nih.gov Derivatives of this compound could be envisioned as scaffolds where one bromine atom is substituted with a phosphine (B1218219) ligand, known for its coordinating ability with transition metals like palladium, while the other bromine atom or the allyl group is modified to create a substrate recognition site. This design could facilitate intramolecular reactions, enhancing efficiency and selectivity.

The development of such tailored catalysts could have significant implications for a variety of chemical transformations. For instance, in palladium-catalyzed cross-coupling reactions, the precise positioning of a substrate near the catalytic center can lead to improved reaction rates and control over regioselectivity and stereoselectivity.

Table 1: Potential Catalytic Moieties from this compound Derivatives

| Derivative of this compound | Potential Catalytic Application | Rationale |

| 1-(Allyloxy)-2-bromo-4-phosphinobenzene | Cross-coupling Reactions | Phosphine group acts as a ligand for transition metals. |

| 1-(Allyloxy)-4-bromo-2-phosphinobenzene | Asymmetric Catalysis | Chiral phosphine ligands can induce enantioselectivity. |

| Functionalized Allyl Group Derivative | Phase Transfer Catalysis | Modification of the allyl group can impart amphiphilic properties. |

Exploration of Sustainable and Green Chemical Transformations

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly guiding synthetic strategies. frontiersin.orgnih.govresearchgate.net this compound is a valuable starting material for developing sustainable and atom-economical reactions, particularly through tandem or cascade reaction sequences.

A significant area of exploration is the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. researchgate.net One of the most promising applications of this compound in this context is the synthesis of substituted benzofurans. This can be achieved through a tandem Claisen rearrangement followed by an intramolecular cyclization.

The Claisen rearrangement of an allyl phenyl ether typically yields an o-allylphenol. rsc.orgresearchgate.netrsc.org In the case of this compound, this rearrangement would produce 2-allyl-3,5-dibromophenol. This intermediate, with a hydroxyl group and an allyl group in adjacent positions, is primed for cyclization. A subsequent palladium-catalyzed intramolecular Heck-type reaction or an oxidative cyclization could then form the benzofuran ring system. nih.govmdpi.comnih.gov

This tandem approach is highly atom-economical as it forms multiple bonds in a single operational sequence, minimizing waste and purification steps. Furthermore, the use of catalytic methods, particularly with recyclable catalysts, enhances the green credentials of such transformations. The resulting di-brominated benzofuran could then undergo further selective functionalization, providing access to a wide array of complex molecules.

Table 2: Potential Green Synthesis Pathways Utilizing this compound

| Reaction Type | Intermediate | Final Product Core | Green Chemistry Principle |

| Tandem Claisen Rearrangement/Heck Cyclization | 2-Allyl-3,5-dibromophenol | Dibromobenzofuran | Atom Economy, Catalysis |

| Tandem Claisen Rearrangement/Oxidative Cyclization | 2-Allyl-3,5-dibromophenol | Dibromobenzofuran | Atom Economy, Catalysis |

| Sonogashira Coupling/Cyclization | Alkynyl-substituted dibromobenzene | Fused Heterocycles | Catalysis, Reduced Byproducts |

Contribution to Fundamental Understanding of Structure-Reactivity Relationships in Polyhalogenated Allyl Ethers

The study of how a molecule's structure influences its reactivity is a fundamental aspect of chemistry. Polyhalogenated allyl ethers, such as this compound, serve as excellent models for investigating these structure-reactivity relationships, particularly in the context of site-selective cross-coupling reactions.

The two bromine atoms in this compound are in non-equivalent positions (ortho and para to the allyloxy group), leading to differences in their electronic and steric environments. This inherent asymmetry makes the molecule a valuable substrate for studying the factors that govern regioselectivity in reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govnih.govrsc.org

The allyloxy group, being an electron-donating group, can influence the electron density at the ortho and para positions, thereby affecting the ease of oxidative addition of a palladium catalyst to the carbon-bromine bonds. Generally, the C-Br bond para to the allyloxy group would be expected to be more electron-rich and potentially less reactive towards oxidative addition than the C-Br bond at the ortho position. However, steric hindrance from the allyloxy group could also play a significant role, potentially favoring reaction at the less hindered para position.

By systematically studying the reaction of this compound with various coupling partners under different catalytic conditions, researchers can gain valuable insights into the interplay of electronic effects, steric factors, and catalyst-ligand interactions that determine the site of reaction. This knowledge is crucial for the rational design of synthetic routes to complex, selectively functionalized aromatic compounds.

Table 3: Factors Influencing Site-Selectivity in Cross-Coupling of this compound

| Factor | Influence on Reactivity | Predicted Outcome |

| Electronic Effects | Allyloxy group is electron-donating. | May favor reaction at the ortho-position. |

| Steric Hindrance | Allyloxy group may hinder access to the ortho-position. | May favor reaction at the para-position. |

| Catalyst System | Different ligands on the metal center can have varying steric and electronic properties. | Can be tuned to favor one site over the other. |

| Reaction Conditions | Temperature and solvent can affect reaction kinetics and selectivity. | Optimization can lead to high regioselectivity. |

Q & A

Q. Key Optimization Factors :

- Excess allyl bromide (1.1–1.2 equiv) improves conversion.

- Anhydrous conditions prevent hydrolysis of the allyl bromide.

- Base selection (e.g., K₂CO₃ vs. NaH) impacts reaction rate and side-product formation.

Characterization Techniques

Q: What spectroscopic and analytical methods are used to confirm the structure of this compound? A:

- 1H NMR : Key signals include:

- δ 4.53 ppm (dt, J = 5.3, 1.6 Hz, -OCH₂CH₂CH₂).

- δ 5.19–5.56 ppm (m, allyl CH₂=CH₂).

- δ 6.89–7.30 ppm (aromatic protons).

- 13C NMR : Peaks at δ 69.1 ppm (-OCH₂), 116.7–157.8 ppm (aromatic carbons), and 132.4 ppm (allyl carbons) .

- Melting Point : Solid derivatives (e.g., 1-(Allyloxy)-4-methyl-2-((4-bromophenyl)ethynyl)benzene) show m.p. 69–70°C, aiding purity assessment .

Q. Table 1: Representative NMR Data

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| -OCH₂ | 4.53 | dt | Allyloxy CH₂ |

| CH₂=CH₂ | 5.19–5.56 | m | Allyl group |

| Aromatic H | 6.89–7.30 | m | C6H3Br2 |

Advanced Synthesis: Coupling Reactions

Q: How can this compound be functionalized for complex heterocyclic systems? A: The compound serves as a precursor in cross-coupling reactions:

- Sonogashira Coupling : React with terminal alkynes (e.g., phenylacetylene) using Pd(PPh₃)₄/CuI catalyst to form ethynyl derivatives. Yields up to 85% are achieved with optimized ligand systems (e.g., P(o-tol)₃) .

- Buchwald-Hartwig Amination : Introduce amines at the bromine sites using Pd₂(dba)₃/Xantphos catalysts .

Q. Critical Considerations :

- Steric hindrance from the allyloxy group may slow coupling at the ortho-bromine position.

- Selectivity can be tuned via ligand choice (e.g., bulky ligands favor para-substitution).

Addressing Data Contradictions

Q: How should researchers reconcile discrepancies in reported yields for allylation reactions? A: Variations in yields (e.g., 72% vs. 98%) arise from:

- Substrate Purity : Impurities in starting phenol derivatives reduce efficiency.

- Catalyst Loading : Higher Pd/Cu ratios (5 mol%) improve coupling yields but increase cost.

- Work-Up Methods : Incomplete extraction or column chromatography can lead to product loss.

Q. Mitigation Strategies :

- Validate starting material purity via TLC or GC-MS.

- Screen catalyst systems (e.g., PdCl₂ vs. Pd(OAc)₂) for optimal activity .

Safety and Handling

Q: What safety protocols are essential when handling this compound? A:

Q. Emergency Measures :

- Skin contact: Wash with soap and water immediately.

- Spills: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Applications in Organic Synthesis

Q: How is this compound utilized in constructing pharmacophores or materials? A:

- Pharmaceutical Intermediates : The allyloxy group enables click chemistry for drug conjugates.

- Liquid Crystals : Bromine atoms facilitate π-stacking in mesogenic materials.

- Polymer Chemistry : Serves as a monomer in Suzuki polycondensation for conjugated polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.